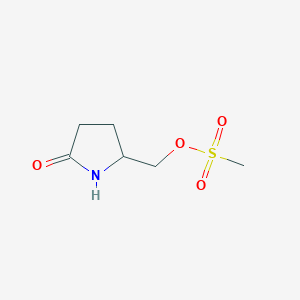
2,4-Dichloro-1-(chloromethyoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-(chloromethyoxy)benzene is an organic compound with the molecular formula C7H5Cl3O It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 4th positions, and a chloromethoxy group is attached at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(chloromethyoxy)benzene typically involves the chlorination of 2-chloromethoxybenzene. One common method includes the use of N-chloromorpholine as a chlorinating agent. The reaction is carried out in the presence of sulfuric acid at low temperatures to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-1-(chloromethyoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chloromethoxy group can yield 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-(chloromethyoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a pesticide or herbicide.
Medicine: Studied for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of various chemicals, including dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-(chloromethyoxy)benzene involves its interaction with biological molecules. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-1-methoxybenzene: Similar structure but lacks the chloromethyl group.
2,4-Dichlorobenzaldehyde: Contains an aldehyde group instead of the chloromethoxy group.
2,4-Dichlorobenzoic acid: Contains a carboxylic acid group instead of the chloromethoxy group.
Uniqueness
2,4-Dichloro-1-(chloromethyoxy)benzene is unique due to the presence of both chlorine atoms and a chloromethoxy group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
13543-09-4 |
|---|---|
Molekularformel |
C7H5Cl3O |
Molekulargewicht |
211.5 g/mol |
IUPAC-Name |
2,4-dichloro-1-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3H,4H2 |
InChI-Schlüssel |
KPUQILRBGVUAFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

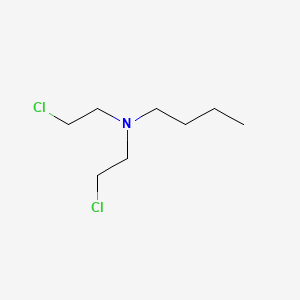

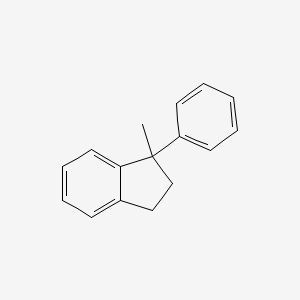
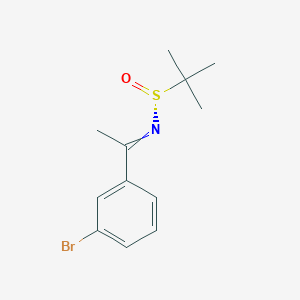
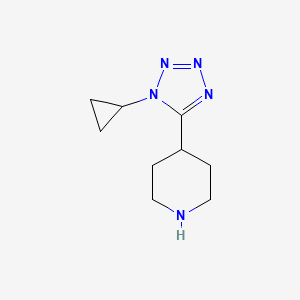



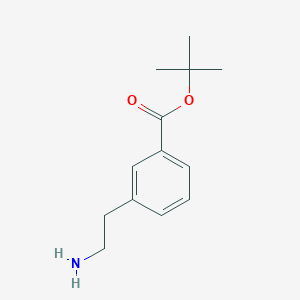


![4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8759927.png)
